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molecular formula C13H15FN4O B8422450 5-(dimethylamino)-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide

5-(dimethylamino)-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide

Cat. No. B8422450
M. Wt: 262.28 g/mol
InChI Key: NWCQCNJCJYWRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422268B2

Procedure details

1.34 g of ethyl 5-(dimethylamino)-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate 1-9-1 (4.60 mmol, 1.0 eq.) were dissolved in 120 mL of methanol. 60 mL of a 7 N solution of ammonia in methanol were added and the solution was stirred for three day at 50° C. bath temperature. 60 mL of a 7 N solution of ammonia in methanol were added again and stirred for further 24 hours at 50° C. bath temperature. 60 mL of a 7 N solution of ammonia in methanol were added again stirred for 24 hour at 65° C. bath temperature. The solution was concentrated in vacuo to provide 1.33 g (5.07 mmol, quantitative) of analytically pure target compound.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:21])[C:3]1[N:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[F:15])[N:6]=[C:5]([C:16](OCC)=[O:17])[CH:4]=1.[NH3:22]>CO>[CH3:1][N:2]([CH3:21])[C:3]1[N:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[F:15])[N:6]=[C:5]([C:16]([NH2:22])=[O:17])[CH:4]=1

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
CN(C1=CC(=NN1CC1=C(C=CC=C1)F)C(=O)OCC)C
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for three day at 50° C. bath temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for further 24 hours at 50° C. bath temperature
Duration
24 h
STIRRING
Type
STIRRING
Details
stirred for 24 hour at 65° C. bath temperature
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide 1.33 g (5.07 mmol, quantitative) of analytically pure target compound

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
CN(C1=CC(=NN1CC1=C(C=CC=C1)F)C(=O)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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